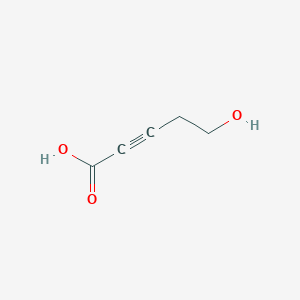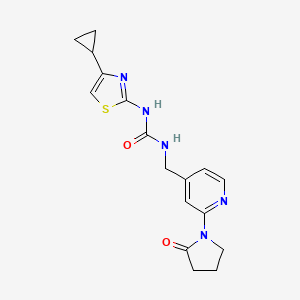
1-(4-Cyclopropylthiazol-2-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclopropylthiazol-2-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Cyclopropylthiazol-2-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Cyclopropylthiazol-2-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cyclocondensation Reactions and Heterocyclic Compound Synthesis
Cyclocondensation reactions involving N-substituted ureas, among other reagents, have been studied for the synthesis of various heterocyclic compounds including imidazolidine-2,4-diones, 3,5-dihydroimidazol-4-ones, and 1H-pyrroles. These compounds are integral to the synthesis of novel heterocyclic structures with potential applications in pharmaceuticals and material science (Sokolov et al., 2013).
Novel Syntheses of Heterocyclic Compounds
Research has also focused on the synthesis of thienopyrimido-1,2,4-triazoles, showcasing the versatility of heterocyclic compound synthesis for potential applications in drug discovery and development. The reactions involve substituting thiophenes with aliphatic acids or benzoyl chloride, emphasizing the chemical flexibility and potential for creating bioactive molecules (El-Gazzar et al., 2002).
Intramolecular Hydrogen Bonding and Complexation
The study of pyrid-2-yl ureas toward intramolecular hydrogen bonding and cytosine complexation highlights the compound's role in understanding molecular interactions, which is crucial for the design of more efficient drug molecules and biomolecular recognition processes (Chien et al., 2004).
Antibacterial Heterocyclic Compounds
Synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have demonstrated the potential of urea-derived compounds in developing new antibacterial agents. This research opens pathways for creating effective treatments against bacterial infections, emphasizing the importance of heterocyclic chemistry in medicinal chemistry (Azab et al., 2013).
Eigenschaften
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c23-15-2-1-7-22(15)14-8-11(5-6-18-14)9-19-16(24)21-17-20-13(10-25-17)12-3-4-12/h5-6,8,10,12H,1-4,7,9H2,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYFTPSMMRKQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3=NC(=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylthiazol-2-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2682833.png)
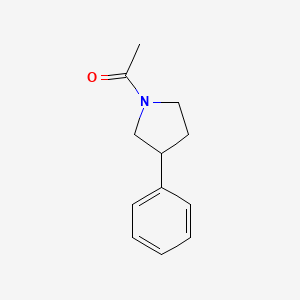
![(E)-4-(Dimethylamino)-N-[(3-pyridin-4-ylphenyl)methyl]but-2-enamide](/img/structure/B2682837.png)
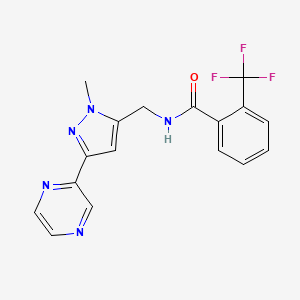
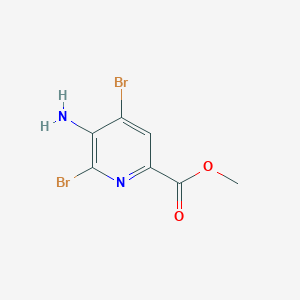

![7,9-dimethyl-2-(phenylmethylthio)-1H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B2682842.png)
![[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2682843.png)


![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2682850.png)

